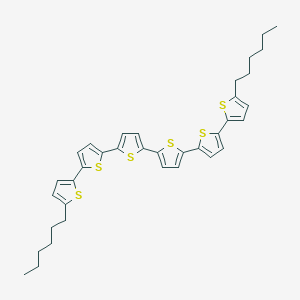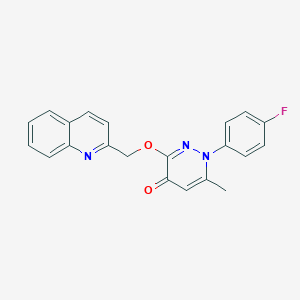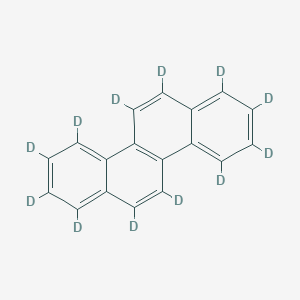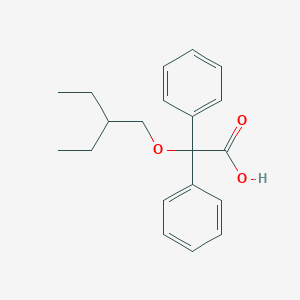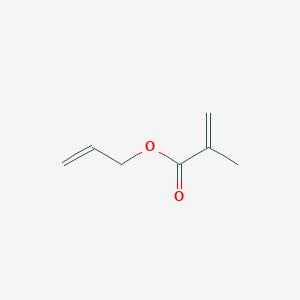
Allyl methacrylate
概要
説明
Allyl Methacrylate (AMA) is an acrylic monomer with two types of vinyl groups which include methacrylic and allylic based double bonds . It is mainly utilized as a cross-linking agent to increase the hardness of the base material . It also facilitates an improvement in the heat resistant property of the resin . AMA is an ester of Methacrylic acid and is used as a raw material component in the synthesis of polymers .
Synthesis Analysis
A simple synthesis method for the allylic acrylates and methacrylates of soybean oil has been evaluated . Allyl methacrylate was polymerized by γ-radiation under vacuum in solution and atom transfer radical polymerization (ATRP) methods and also in the presence of atmospheric oxygen in bulk .
Molecular Structure Analysis
The molecular formula of Allyl Methacrylate is C7H10O2 . It consists of a methacrylate group with a characteristic high reactivity and a cyclic hydrophobic group . The molecular weight is 126.15 g/mol .
Chemical Reactions Analysis
The kinetics of the radical polymerization process of reacting acrylic monomers, methacrylic monomers, and styrene is reviewed . The free-radical polymerization (FRP) of vinyl monomers is one of the most extensively used chemical reactions .
Physical And Chemical Properties Analysis
Allyl Methacrylate is a colorless liquid with a distinguishable odor . Its boiling point is 302°F and the specific gravity is 0.9335 . It is hardly soluble in water .
科学的研究の応用
Environmental Remediation
Magnetic Nanoparticle Synthesis for Heavy Metal Adsorption AMA is used to synthesize magnetic poly(AMA-co-GMA) nanoparticles, which are effective in adsorbing heavy metals from wastewater . These nanoparticles can be modified to introduce functional groups like –OH, –NH2, and –SH, enhancing their adsorption capabilities for ions such as Cd2+, Cu2+, Zn2+, Ni2+, Pb2+, and Hg2+. The ability to control the surface chemistry of these nanoparticles makes them highly suitable for environmental cleanup applications.
Advanced Polymerization Techniques
Chemoselective and Living/Controlled Polymerization: AMA is instrumental in chemoselective polymerization processes, which allow for the creation of polymers with specific structures . The use of AMA in conjunction with other monomers enables the synthesis of homopolymers and block copolymers with precise molecular weights and narrow molecular weight distributions. This precision polymerization is crucial for developing materials with tailored properties for specific applications.
Biomedical Applications
Drug Delivery and Biomedical Imaging: Polymers with allyl functionality, such as those derived from AMA, are significant in biomedicine . They can be engineered to facilitate the conjugation of drugs, biological ligands, or medical imaging probes. This functionalization is essential for creating targeted drug delivery systems and enhancing the capabilities of biomedical imaging.
Coating Technologies
Antimicrobial Copolymer Nanoemulsions: AMA-based copolymers can be formulated into nanoemulsions for antimicrobial coatings . These coatings are particularly useful in healthcare settings to prevent the spread of infections. The incorporation of AMA provides the necessary chemical reactivity to achieve the desired antimicrobial properties.
Material Science
Functionalized Polymers for Advanced Materials: The selective polymerization of AMA allows for the creation of allyl-functionalized polymers with well-defined structures . These polymers can be used to develop advanced materials with specific functionalities, such as responsive surfaces or self-healing materials.
Nanotechnology
Nanosponge Formation and Drug Encapsulation: AMA’s reactivity is exploited in the synthesis of nanosponges, which are polymeric structures capable of encapsulating drugs . These nanosponges can be used for controlled drug release, enhancing the efficacy and safety of pharmaceutical formulations.
作用機序
Target of Action
Allyl methacrylate (AMA) primarily targets polymer chains . It serves as a crucial monomer in the synthesis of high-performance plastics and resins . The compound is pivotal in enhancing the mechanical and thermal attributes of these materials .
Mode of Action
AMA interacts with its targets through a process known as chemoselective, living/controlled polymerizations . This process involves the use of phosphonium ylide/organoaluminum based Lewis pairs (LPs) . The conjugated ester vinyl groups of the monomers react in the polymerizations, leaving the nonconjugated acryloxy groups intact . These pendant acryloxy groups attached to the main chain enable further post-functionalization .
Biochemical Pathways
The primary biochemical pathway affected by AMA is the polymerization of acrylates and methacrylates . This process involves the synthesis of polymers from bio-renewable sources with a specific focus on lignocellulose . The resulting materials exhibit promising properties .
Result of Action
The action of AMA results in the reinforcement of polymer chains, notably enhancing material strength and reliability . It also facilitates an improvement in the heat-resistant property of the resin . The compound is mainly utilized as a cross-linking agent to increase the hardness of the base material .
Action Environment
AMA is sensitive to environmental factors such as sunlight and heat, which can cause it to polymerize . It is recommended to use AMA only outdoors or in a well-ventilated area . Furthermore, AMA is classified as a hazardous material and is fairly inflammable . Therefore, safety measures should be taken into account when handling this compound.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
prop-2-enyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-4-5-9-7(8)6(2)3/h4H,1-2,5H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCQUCJYYPMKRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25189-05-3 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-propen-1-yl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25189-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2021816 | |
| Record name | Allyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid with a pungent odor; [ACGIH], Colorless liquid. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allyl methacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9421 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ALLYL METHACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/901 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
150 °C, 302 °F | |
| Record name | Allyl methacrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5297 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ALLYL METHACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/901 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
33.9 °C | |
| Record name | Allyl methacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9421 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
0.9335 g/cu cm at 20 °C, 0.9335 | |
| Record name | Allyl methacrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5297 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ALLYL METHACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/901 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
5.77 [mmHg], 5.77 mm Hg at 25 °C, 5.77 mmHg | |
| Record name | Allyl methacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9421 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Allyl methacrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5297 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ALLYL METHACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/901 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Product Name |
Allyl methacrylate | |
Color/Form |
Colorless liquid | |
CAS RN |
96-05-9 | |
| Record name | Allyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ALLYL METHACRYLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18597 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.249 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2IG50653Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Allyl methacrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5297 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ALLYL METHACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/901 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Allyl methacrylate has the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol.
ANone: Allyl methacrylate can be characterized by several spectroscopic techniques.
- Infrared (IR) spectroscopy: [, , , , , ] IR spectroscopy reveals characteristic absorption bands for the acryloyl and allyl double bonds, helping distinguish between reacted and unreacted groups in polymers. [, , ] This technique has been crucial in understanding the polymerization mechanism and confirming the presence of pendant allyl groups in synthesized polymers. [, ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: [, , , , , , , , ] Both 1H and 13C NMR spectroscopy provide detailed structural information about Allyl methacrylate polymers, including tacticity, monomer sequence, and the presence of unreacted allyl groups. [, , , ] This technique helps determine the degree of polymerization, copolymer composition, and analyze the stereochemical structure of polymers. [, ]
- Mass spectrometry: [, ] Mass spectrometry, particularly Time of Flight Secondary Ion Mass Spectrometry (ToF-SIMS), is valuable for analyzing the surface chemical structure and chain length distribution of Allyl methacrylate copolymers. [] This technique has provided insights into the surface reorganization of these copolymers between hydrated and dehydrated states.
ANone: Allyl methacrylate exhibits complex behavior under different conditions due to the different reactivities of its two double bonds.
- Polymerization: [, , , , , , , , , , ] Allyl methacrylate can undergo both radical and anionic polymerization, with the methacryloyl group being significantly more reactive than the allyl group. [, , , , ] This difference in reactivity leads to the formation of polymers with pendant allyl groups, which can then participate in further reactions like crosslinking. [, , , ]
- Thermal stability: [, ] The thermal stability of Allyl methacrylate copolymers can be enhanced by incorporating comonomers like maleimide or aromatic polyimide. [, ] These modifications can lead to materials with improved heat resistance for various applications.
- UV curing: [, ] Allyl methacrylate readily undergoes UV curing, making it suitable for applications like coatings, adhesives, and dental resins. [, ] Its ability to crosslink under UV irradiation allows for rapid curing and the formation of durable materials.
- Crosslinking agent: [, , ] The pendant allyl groups in poly(Allyl methacrylate) can act as crosslinking sites, leading to the formation of network structures. [, , , , ] This crosslinking ability makes it a useful additive in various applications, including coatings, adhesives, and dental materials. [, ]
- Functional polymer precursor: [, , ] The presence of reactive allyl groups makes poly(Allyl methacrylate) a suitable precursor for further functionalization. [] Researchers have explored its modification through thiol-ene click chemistry to introduce functionalities like l-cysteine for enhanced biocompatibility. []
- Microgel synthesis: [, , ] The controlled polymerization of Allyl methacrylate in emulsion systems allows for the preparation of microgel-like polymer microspheres. [, ] These microspheres have potential applications in drug delivery, catalysis, and sensors.
ANone: Studies have investigated the potential toxicity of Allyl methacrylate.
- Skin sensitization: [] A study in guinea pigs concluded that Allyl methacrylate is not likely to be a skin sensitizer. []
- Subchronic dermal toxicity: [] A study in rabbits indicated that Allyl methacrylate is unlikely to pose a significant health hazard from skin contact under normal industrial handling conditions. []
A: Allyl methacrylate can be polymerized through various methods, including free radical polymerization, anionic polymerization, and atom transfer radical polymerization (ATRP). [, , , , , , , , , , , , , , , ] Each method offers different levels of control over the polymerization process and the resulting polymer properties.
A: The different reactivities of the methacryloyl and allyl groups in Allyl methacrylate can lead to challenges in controlling the polymerization process. [, , , , ] Achieving high molecular weights and preventing premature crosslinking require careful selection of polymerization conditions and techniques. [, , , , , , , , , , , ]
ANone: Allyl methacrylate copolymers have been explored in various applications, including:
- Coatings: [, , ] Their ability to crosslink under UV irradiation makes them suitable for coatings with enhanced durability and scratch resistance.
- Adhesives: [] The reactive allyl groups allow for strong adhesion to various substrates.
- Dental materials: [] Allyl methacrylate-based resins are used in dental composites for their rapid curing and biocompatibility.
- Biomedical applications: [] Functionalized Allyl methacrylate polymers show potential for drug delivery, tissue engineering, and biosensing applications.
A: While specific information on the environmental impact of Allyl methacrylate is limited within the provided research, it's essential to consider its potential ecotoxicological effects and explore strategies for responsible waste management and recycling. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

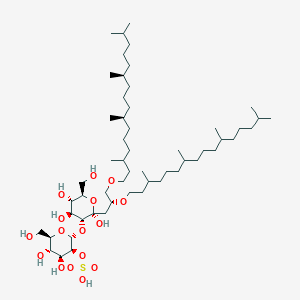
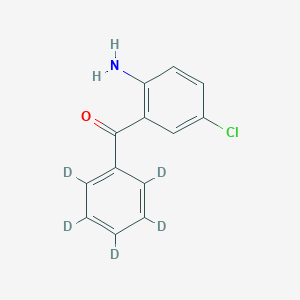
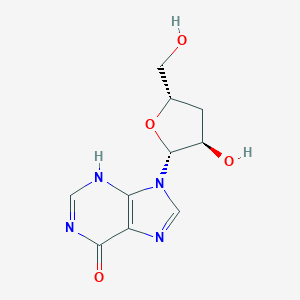

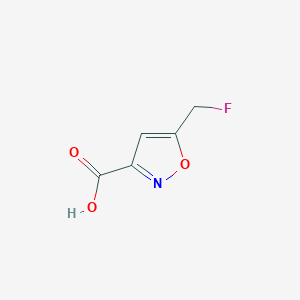
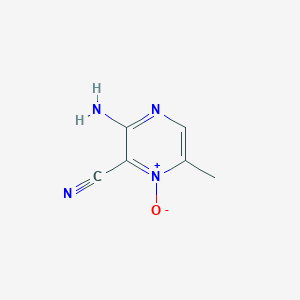
![5,6-Dihydroimidazo[1,2-a]pyridine](/img/structure/B124343.png)
![tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B124345.png)
